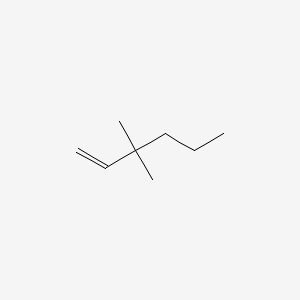

3,3-Dimethyl-1-hexene

Beschreibung

Significance of Branched Alkenes in Organic Synthesis and Materials Science

Branched alkenes are a pivotal class of hydrocarbons in both organic synthesis and materials science due to the influence of their structure on chemical reactivity and physical properties. ontosight.aiacs.org In organic synthesis, the branching and position of the double bond can direct the regioselectivity of chemical reactions. researchgate.net For instance, in hydroformylation, a process that adds a formyl group and a hydrogen atom across the double bond, steric hindrance from alkyl substituents can significantly increase the selectivity towards the formation of linear aldehydes, which are often the more desired products in industrial applications. scispace.com The controlled isomerization and functionalization of alkenes is a fundamental aspect of organometallic catalysis. researchgate.net Furthermore, branched alkenes are crucial building blocks for creating complex molecules and serve as precursors in the synthesis of specialty chemicals. cymitquimica.comsmolecule.com

In the realm of materials science, branched alkenes are instrumental in the production of polymers, lubricants, and coatings. ontosight.aismolecule.com The polymerization of branched alkenes leads to polymers with specific, tailored properties. smolecule.comjove.com The branching in the polymer chain disrupts close packing, which can lower the density and alter the viscoelastic properties of the material, making it suitable for applications requiring flexibility and durability. ontosight.aijove.com For example, low-density polyethylene (B3416737) (LDPE) is characterized by significant chain branching. jove.com The unique structures of branched alkenes can also enhance the properties of fuels and lubricants. ontosight.aismolecule.com

Scope and Research Imperatives for 3,3-Dimethyl-1-hexene

Research involving this compound primarily focuses on its behavior in various catalytic reactions, where its distinct structure provides valuable insights into reaction mechanisms and catalyst performance.

Hydroformylation: The hydroformylation of branched alkenes like 3,3-dimethyl-1-butene (B1661986) (a structurally similar but shorter alkene) has been studied to understand the influence of steric hindrance. scispace.comjmcs.org.mx In rhodium-catalyzed hydroformylation, the presence of bulky substituents near the double bond, as in the case of 3,3-dimethyl-1-butene, leads to very high selectivity for the linear aldehyde product. scispace.com This high selectivity is attributed to the steric impediment for the formation of the branched alkyl intermediate. scielo.org.mx Studies on the hydroformylation of 1-hexene (B165129) provide a baseline for comparison, where selectivity is typically lower without the significant branching. jmcs.org.mxscielo.org.mx

Olefin Metathesis: this compound has been used in olefin cross-metathesis reactions. scispace.com Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. acs.orgukzn.ac.za For example, the cross-metathesis of 3,3-dimethyl-1-butene (neohexene) with other olefins is a known synthetic route. acs.orgwikipedia.org Research in this area aims to develop more efficient and selective catalysts for producing desired olefins from readily available feedstocks. ukzn.ac.za

Isomerization and Combustion: The isomerization of alkenes is a competing reaction in processes like hydroformylation and metathesis. scispace.comresearchgate.net Understanding the isomerization pathways of branched alkenes is crucial for optimizing reaction conditions to favor the desired product. Additionally, the combustion characteristics of branched hexene isomers are of interest for developing better practical fuels. doi.org Studies have shown that the molecular structure, including branching and the location of the double bond, significantly affects fuel reactivity and the formation of intermediates during combustion. doi.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h6H,2,5,7H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYKIMRVXDSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187648 | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-77-1 | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 3,3-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetic Investigations of 3,3 Dimethyl 1 Hexene

Electrophilic Addition Mechanisms

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi bond attacks an electrophile. unacademy.comlibretexts.org This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. libretexts.orgyoutube.com

Regioselectivity and Stereoselectivity in Addition Reactions (e.g., Halogenation, Hydroboration)

Regioselectivity in electrophilic additions to unsymmetrical alkenes like 3,3-dimethyl-1-hexene is often dictated by Markovnikov's rule. This rule posits that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.comstudy.com In the case of this compound, protonation at C1 results in a secondary carbocation at C2, which is more stable than the primary carbocation that would form from protonation at C2.

However, some reactions exhibit anti-Markovnikov regioselectivity , where the addition occurs contrary to Markovnikov's rule. masterorganicchemistry.com A prime example is hydroboration-oxidation. The hydroboration of this compound, similar to 1-hexene (B165129), results in the preferential formation of the primary alcohol (3,3-dimethyl-1-hexanol) after the oxidation step. yale.edu This is because the boron atom, being the less electronegative part of the B-H bond, acts as the electrophile and adds to the less substituted carbon (C1), while the hydrogen adds to the more substituted carbon (C2). yale.edu This reaction is also stereoselective , proceeding via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. ucalgary.cachemrxiv.org

Halogenation , the addition of halogens like Br₂ or Cl₂, typically proceeds through a cyclic halonium ion intermediate. libretexts.org This mechanism leads to anti-addition , where the two halogen atoms add to opposite faces of the original double bond. ucalgary.ca

Carbocation Rearrangements and Their Mechanistic Implications

A key feature in the electrophilic addition reactions of this compound is the propensity for carbocation rearrangements . openstax.org When this compound reacts with hydrogen halides such as HBr or HCl, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. msu.edulibretexts.org This occurs via a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. libretexts.orglibretexts.org

This rearrangement has significant mechanistic implications, leading to the formation of unexpected products. For instance, the reaction with HBr yields 2-bromo-2,3-dimethylbutane as a major product, alongside the expected Markovnikov product, 2-bromo-3,3-dimethylhexane. msu.eduyoutube.com The formation of the rearranged product is often favored due to the increased stability of the tertiary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com

| Reactant | Reagent | Initial Carbocation | Rearranged Carbocation | Major Product | Minor Product |

|---|---|---|---|---|---|

| This compound | HBr | Secondary | Tertiary | 2-Bromo-2,3-dimethylbutane | 2-Bromo-3,3-dimethylhexane |

Radical Addition Mechanisms (e.g., Peroxide-Initiated Reactions)

In the presence of peroxides, the addition of HBr to alkenes can proceed via a radical mechanism , which exhibits anti-Markovnikov regioselectivity. libretexts.org This is often referred to as the "peroxide effect." The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. youtube.com

The bromine radical then adds to the double bond of this compound at the less substituted carbon (C1) to form the more stable secondary alkyl radical at C2. libretexts.org This radical then abstracts a hydrogen atom from another molecule of HBr to give the anti-Markovnikov product, 1-bromo-3,3-dimethylhexane, and regenerate a bromine radical to continue the chain reaction. youtube.com

Reaction Kinetics and Rate Determining Steps

The study of reaction kinetics provides insight into the rate at which a reaction proceeds and the factors that influence it. For this compound, kinetic studies have been particularly informative for understanding hydroboration and halogen atom addition reactions.

Hydroboration Kinetic Studies

The kinetics of hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN) have been studied. With reactive alkenes, including those structurally similar to this compound such as 3,3-dimethyl-1-butene (B1661986), the reaction displays first-order kinetics. pnas.orgnih.gov It is first-order in the 9-BBN dimer and zero-order in the alkene. nih.govpnas.org This indicates that the rate-determining step is the dissociation of the 9-BBN dimer into its monomeric form, which then rapidly reacts with the alkene. pnas.orgnih.govpnas.org

For less reactive alkenes, the reaction exhibits three-halves-order kinetics, being first-order in the alkene and one-half-order in the 9-BBN dimer. pnas.orgnih.gov In these cases, the reaction of the alkene with the 9-BBN monomer becomes the rate-determining step. nih.gov

| Alkene Reactivity | Order in (9-BBN)₂ | Order in Alkene | Overall Order | Rate-Determining Step |

|---|---|---|---|---|

| High (e.g., 3,3-dimethyl-1-butene) | 1 | 0 | 1 | Dimer Dissociation |

| Low | 0.5 | 1 | 1.5 | Monomer-Alkene Reaction |

Halogen Atom Addition Kinetics

Oxidative Reaction Pathways

The oxidation of this compound, an alkene characterized by a terminal double bond and a sterically hindering tert-butyl group, proceeds through various pathways depending on the reagents and conditions employed. These reactions primarily target the nucleophilic carbon-carbon double bond, leading to the formation of oxygenated products. Key oxidative transformations include epoxidation, which forms a three-membered cyclic ether, and photosensitized oxidation, which typically involves singlet oxygen and leads to allylic hydroperoxides.

Epoxidation is a fundamental oxidative reaction of alkenes that converts the double bond into an epoxide (or oxacyclopropane) ring. This transformation is significant as epoxides are versatile intermediates in organic synthesis.

The most common method for epoxidizing alkenes involves the use of peroxycarboxylic acids (also known as peracids), such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism is a concerted process where the alkene's pi bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. libretexts.orglibretexts.org This electrophilic oxygen is the one farthest from the carbonyl group. The entire transfer of the oxygen atom to the double bond occurs in a single, stereospecific step, often referred to as the "Butterfly Mechanism". youtube.com For a terminal alkene like this compound, this reaction would yield 1,2-epoxy-3,3-dimethylhexane. The rate of this reaction is influenced by the nature of the alkene; more nucleophilic (electron-rich) double bonds generally react faster. libretexts.org

Alternative epoxidation methods utilize catalysts to activate a less reactive oxidant, such as hydrogen peroxide (H₂O₂). Catalytic systems involving transition metals like manganese, rhenium, or titanium are effective. organic-chemistry.org For instance, studies on the epoxidation of 1-hexene using a titanium silicalite-1 (TS-1) catalyst with H₂O₂ have shown that the reaction kinetics are significantly affected by the choice of solvent. researchgate.net Solvents like methanol (B129727), acetonitrile (B52724), and acetone influence the adsorption of the alkene onto the catalyst surface, thereby altering the observed reaction rates. researchgate.net

While specific kinetic data for the epoxidation of this compound is not extensively documented, research on the structurally similar compound 3,3-dimethyl-1-butene provides insight into the product distribution under certain oxidative conditions. A photoelectrochemical oxidation mediated by bromide/bromate ions (Br⁻/BrO⁻) has been shown to be a highly selective method for epoxidation. researchgate.net Another study using electrochemical oxidation in a formic acid/acetonitrile medium yielded a mixture of products, demonstrating the complexity of oxidative reactions. researchgate.net

Table 1: Product Distribution in the Electrochemical Oxidation of 3,3-Dimethyl-1-butene researchgate.net Reaction Conditions: 1 mmol 3,3-dimethyl-1-butene, 3 mL 1:1 HCOOH:CH₃CN, 70 mg LiOCOH, 35 mg K₅CoᴵᴵᴵW₁₂O₄₀, Pt electrodes, 1.8 V vs. SHE, 1.5 h.

| Product | Yield (%) |

| 3,3-dimethyl-1,2-butanediol formate | 20 |

| 3,3-dimethyl-1,2-epoxybutane | 15 |

| 3,3-dimethyl-2-butanone | 10 |

| 2,3-dimethyl-2,3-butanediol | 5 |

| 3,3-dimethyl-2-butanol | 3 |

Photosensitized oxidation is a photochemical reaction that utilizes a photosensitizer, light, and molecular oxygen (O₂) to oxidize a substrate. In the context of alkenes, this process typically involves the formation of singlet oxygen (¹O₂), a highly reactive electronically excited state of O₂. cdnsciencepub.com

The mechanism proceeds through the following steps:

A sensitizer molecule (Sens), often a dye like Rose Bengal or Methylene Blue, absorbs light (hν) and is promoted to an excited singlet state (¹Sens*).

This excited singlet state undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³Sens*). mdpi.com

The triplet sensitizer transfers its energy to ground-state triplet oxygen (³O₂) via a process called triplet-triplet annihilation. This regenerates the ground-state sensitizer and produces excited singlet oxygen (¹O₂). mdpi.com

The highly electrophilic singlet oxygen then reacts with the alkene.

For alkenes containing allylic hydrogens, such as this compound, the reaction with singlet oxygen typically proceeds via an "ene" type reaction. This involves the abstraction of an allylic hydrogen and a concerted shift of the double bond, resulting in the formation of an allylic hydroperoxide. mdpi.com An alternative proposed intermediate is a perepoxide, which rapidly rearranges to the final product. cdnsciencepub.com

Kinetic studies on a wide range of olefins have demonstrated the electrophilic nature of the photosensitized oxidation process. The reaction rate increases significantly with the number of alkyl substituents on the double bond, as this enhances the nucleophilicity of the alkene. cdnsciencepub.comcdnsciencepub.com Terminal, monosubstituted alkenes like 1-nonene show the lowest reactivity, while highly substituted alkenes like 2,3-dimethyl-2-butene (B165504) are thousands of times more reactive. cdnsciencepub.com Based on this trend, this compound, as a monosubstituted alkene, is expected to have a relatively low reactivity in photosensitized oxidation compared to more substituted isomers.

Table 2: Relative Rates of Methylene Blue Photosensitized Oxidation for Various Alkenes cdnsciencepub.comcdnsciencepub.com

| Alkene | Relative Rate (Cyclohexene = 1.00) |

| 1-Nonene | 0.08 |

| Cyclohexene | 1.00 |

| 2-Hexene | 2.5 |

| 1-Methylcyclohexene | 450 |

| 2-Methyl-2-butene | 940 (relative to 1-hexene) |

| 1-Methylcyclopentene | 3900 |

| 2,3-Dimethyl-2-butene | 5500 |

Catalytic Transformations of 3,3 Dimethyl 1 Hexene and Analogues

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to well-defined active sites.

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The reaction is typically catalyzed by rhodium or cobalt complexes. A critical challenge in the hydroformylation of terminal olefins like 3,3-dimethyl-1-hexene is controlling the regioselectivity—the preference for the formation of the linear (n) over the branched (iso) aldehyde.

For less sterically hindered terminal alkenes such as 1-hexene (B165129), rhodium complexes with phosphine (B1218219) ligands are highly effective. researchgate.net The choice of ligand plays a crucial role in directing the regioselectivity. Bulky phosphine ligands generally favor the formation of the linear aldehyde by sterically discouraging the formation of the branched intermediate. However, the quaternary center in this compound significantly influences the electronic and steric environment of the double bond, making the formation of the linear aldehyde, 4,4-dimethylheptanal, inherently favored.

Recent advancements have explored the use of bifunctional catalysts. For instance, a rhodium/1,3,5-triaza-7-phosphaadamantane (PTA) system has been shown to be effective for the hydroformylation of various alkenes using CO2/H2 as a syngas surrogate. rsc.org This system demonstrates high yields and regioselectivity under mild conditions, proceeding through a cascade involving CO2 hydrogenation to formic acid, which then releases CO for the hydroformylation step. rsc.org While not specifically tested on this compound, the high selectivity observed for other terminal alkenes suggests a strong preference for the linear aldehyde would be expected.

Table 1: Regioselectivity in the Hydroformylation of 1-Hexene with Different Catalytic Systems

| Catalyst System | Ligand | n/iso Ratio | Aldehyde Selectivity (%) | Reference |

|---|---|---|---|---|

| Rhodium Complex | Triphenylphosphine (B44618) (PPh3) | ~2-4:1 | High | researchgate.net |

| Rhodium/PTA | 1,3,5-triaza-7-phosphaadamantane | 93:7 | High (for 1-octene) | rsc.org |

Note: The n/iso ratio indicates the ratio of linear (n) to branched (iso) aldehyde products.

Homogeneous hydrogenation involves the addition of hydrogen across the C=C double bond to yield the corresponding alkane, 3,3-dimethylhexane. This reaction is catalyzed by a variety of transition metal complexes, most notably those of rhodium, iridium, and ruthenium. The design of the catalyst is paramount for achieving high efficiency, especially with sterically hindered olefins.

Catalysts such as Wilkinson's catalyst (RhCl(PPh3)3) are effective for the hydrogenation of unhindered alkenes. However, for more substituted or sterically demanding substrates like this compound, more active catalysts are often required. Crabtree's catalyst ([Ir(cod)(PCy3)(py)]+) is known for its high activity in hydrogenating sterically hindered olefins. More recently, N-heterocyclic carbene (NHC) complexes of rhodium and iridium have emerged as highly effective catalysts. purdue.edu

Studies on various olefins have shown that for hindered alkenes, catalysts with less bulky ligands (e.g., IMe vs. the bulkier IMes) can exhibit faster hydrogenation rates. purdue.edu This is attributed to the improved accessibility of the substrate to the metal center. The reaction typically proceeds via a dihydride mechanism, where H2 oxidatively adds to the metal center, followed by olefin coordination and insertion steps. purdue.edu

Hydroalcoxycarbonylation is a carbonylation reaction where an alkene reacts with carbon monoxide and an alcohol to form an ester. This process is an efficient method for producing carboxylic acid esters from simple olefins. Palladium complexes are commonly employed as catalysts for this transformation. researchgate.net

In the case of 1-hexene, a close analogue to this compound, catalytic systems based on palladium chloride (PdCl2) with triphenylphosphine (PPh3) and a co-catalyst like aluminum chloride (AlCl3) or p-toluenesulfonic acid (TsOH) have been investigated. researchgate.net The reaction with an alcohol (ROH) yields two main isomeric ester products: the linear ester (from Markovnikov addition of the alkoxy group) and the branched ester. The nature of the alcohol plays a significant role in the reaction's efficiency and selectivity. Primary alcohols tend to favor the formation of linear carbonylated products due to electronic and steric factors. researchgate.net

For this compound, the reaction with carbon monoxide and an alcohol like methanol (B129727) would be expected to produce methyl 4,4-dimethylheptanoate as the major product, driven by the steric hindrance at the C3 position.

Table 2: Hydroalkoxycarbonylation of 1-Hexene with a PdCl2(PPh3)2-PPh3-AlCl3 System

| Alcohol | Target Product Yield (%) | Reaction Conditions |

|---|---|---|

| Propanol | 91.8 | 120°C, 2.5 MPa CO, 5 h |

Data adapted from studies on 1-hexene hydroalkoxycarbonylation. researchgate.net

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. wikipedia.org The reaction is catalyzed by well-defined metal alkylidene complexes, primarily those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). harvard.edu

For a terminal alkene like this compound, two primary metathesis reactions can be envisioned:

Self-Metathesis: In this reaction, two molecules of this compound react with each other. The reaction would produce ethylene (B1197577) and 5,5,8,8-tetramethyl-6-dodecene as the main products. The loss of volatile ethylene gas drives the reaction to completion.

Cross-Metathesis: Here, this compound reacts with a different olefin. The product distribution will be a statistical mixture of self-metathesis and cross-metathesis products, which can be complex to separate. youtube.com

The mechanism, famously elucidated by Yves Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's metal-carbene bond and the olefin's double bond. wikipedia.org The choice of catalyst is critical; second-generation Grubbs' catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and broader functional group tolerance compared to first-generation catalysts. harvard.edu

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are favored in industrial settings due to their ease of separation and recyclability.

A wide range of olefin transformations can be achieved using metal nanoparticles supported on high-surface-area materials like alumina, silica, or carbon.

For hydrogenation , palladium-based catalysts are highly effective. Ultrafine palladium particles supported on materials like praseodymium phosphate (B84403) (PrPO4) hollow particles have shown very high activity for the hydrogenation of 1-hexene. nih.gov Similarly, dilute alloys, such as palladium doped into gold nanoparticles (Pd-in-Au), can be used to control selectivity, favoring alkene isomerization over complete hydrogenation to the alkane. osti.gov For this compound, a supported palladium or platinum catalyst would efficiently catalyze its conversion to 3,3-dimethylhexane.

In hydroformylation , rhodium complexes can be immobilized on solid supports to create heterogeneous catalysts. For example, rhodium catalysts supported on mesoporous materials like MCM-41 have been used for the hydroformylation of 1-hexene in supercritical carbon dioxide, demonstrating good conversion and regioselectivity. nih.gov Encapsulating rhodium species within zeolite frameworks has also been shown to dramatically improve regioselectivity towards the linear aldehyde for substrates like propene, a strategy that could be applied to larger olefins. nih.gov

Table 3: Examples of Heterogeneous Catalysis in Olefin Transformations

| Reaction | Catalyst | Support | Substrate | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Ultrafine Pd Particles | PrPO4 Hollow Particles | 1-Hexene | Very high catalytic activity | nih.gov |

| Hydrogenation | Dilute Pd-in-Au Alloy | Silica | 1-Hexene | Preferential formation of isomers over alkane | osti.gov |

| Hydroformylation | Rhodium Complex | MCM-41 Silica | 1-Hexene | Improved regioselectivity and conversion | nih.gov |

Organometallic Catalysis for Olefin Functionalization

Organometallic catalysis provides a powerful toolkit for the selective functionalization of olefins, enabling the formation of a wide array of valuable chemical products. The reactivity and selectivity of these transformations are highly dependent on the nature of the metal center, the ligand sphere, and the specific substrate. In the context of this compound, its increased steric bulk compared to linear alpha-olefins like 1-hexene presents both challenges and opportunities for catalytic control.

Palladium-diimine complexes, particularly those of the Brookhart-type, are renowned for their ability to catalyze olefin polymerization and isomerization. The reactivity of these catalysts can be finely tuned by modifying the diimine ligand and the reaction conditions.

Recent studies on 1-hexene have demonstrated that the presence and concentration of ancillary ligands, such as acetonitrile (B52724), can act as a switch, toggling the catalytic activity between polymerization and isomerization. harth-research-group.org In the absence of a coordinating ancillary ligand, a palladium-diimine catalyst can effectively isomerize 1-hexene to its internal isomers (2-hexene and 3-hexene), which are then subsequently polymerized. harth-research-group.org This process leads to polymers with a high degree of branching. harth-research-group.org Conversely, the presence of even one equivalent of acetonitrile can suppress the isomerization pathway, leading to the preferential polymerization of the alpha-olefin and the formation of a more linear polymer. harth-research-group.org A large excess of the ancillary ligand can completely shut down polymerization, rendering the palladium-diimine complex a dedicated isomerization catalyst. harth-research-group.org

For this compound, the steric hindrance from the gem-dimethyl group would likely disfavor insertion into the palladium-alkyl bond, potentially making isomerization a more dominant pathway even in the presence of fewer equivalents of an ancillary ligand compared to 1-hexene. The bulky nature of the substrate could also influence the chain-walking mechanism, a key feature of these catalysts, potentially leading to unique polymer microstructures.

Table 1: Effect of Acetonitrile on the Palladium-Diimine Catalyzed Transformation of 1-Hexene

| Equivalents of Acetonitrile | Polymer Yield (%) | Isomerization (%) | Dominant Product |

| 0 | 97 | High | Branched Polymer |

| 1 | High | Low | Linear Polymer |

| 20 | 0 | 95 | Isomerized Olefins |

Data derived from studies on 1-hexene as a model substrate. harth-research-group.org

Zirconium-Based Catalysts:

Zirconocene-based catalysts, typically activated with aluminoxanes (like MAO) or borates, are highly effective for the dimerization and oligomerization of alpha-olefins. mdpi.comresearchgate.netpreprints.org Studies involving 1-hexene show that the product distribution is highly dependent on the ligand structure of the zirconocene (B1252598) and the nature and amount of the activator. mdpi.comnih.gov For instance, sterically unhindered cyclopentadienyl (B1206354) ligands tend to favor dimerization, while bulkier ligands or indenyl systems often lead to the formation of higher oligomers. mdpi.com The ratio of activator to zirconium can also be tuned to selectively produce dimers over longer oligomers. mdpi.compreprints.org

In the case of this compound, the significant steric hindrance would likely favor dimerization over the formation of higher oligomers, as repeated insertions of the bulky monomer would be sterically disfavored. The regioselectivity of the insertion could also be influenced by the substrate's structure.

Table 2: Influence of Zirconocene Ligand Structure on 1-Hexene Transformation

| Zirconocene Complex | Activator | Major Product(s) |

| Cp₂ZrCl₂ | MMAO-12 | Dimer and Oligomers |

| ansa-Me₂CCp₂ZrCl₂ | MMAO-12 | Dimer (>94% yield) |

| Ind₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄] | Oligomers |

| rac-H₄C₂[THInd]₂ZrCl₂ | MMAO-12 | Oligomers |

Data is based on the oligomerization of 1-hexene. mdpi.comnih.gov

Ruthenium-Based Catalysts:

Ruthenium catalysts are versatile and have been employed in a range of olefin transformations, including isomerization and metathesis. researchgate.netrsc.orgacs.org Ruthenium hydride complexes, for example, can efficiently catalyze the isomerization of terminal olefins to internal olefins. researchgate.net Ruthenium-based metathesis catalysts, such as the Grubbs-type catalysts, are known to decompose into species that can promote double-bond migration in both the reactant and product olefins. acs.org Tandem isomerization-metathesis reactions have also been developed, allowing for the conversion of terminal olefins into a range of valuable products. rsc.orgacs.org

For this compound, ruthenium-catalyzed isomerization would lead to the formation of 3,3-dimethyl-2-hexene and potentially other internal isomers. The steric bulk of the substrate could influence the rate and equilibrium of this isomerization. In metathesis reactions, the steric hindrance might affect the efficiency of the catalytic cycle, potentially requiring more robust or specifically designed catalysts.

The design of the ligand sphere around the metal center is paramount in controlling the activity, selectivity, and stability of organometallic catalysts. acs.orgrsc.orgmdpi.commdpi.com Both steric and electronic properties of the ligands play a crucial role in dictating the outcome of a catalytic reaction.

Steric Effects: The steric bulk of a ligand can influence the coordination of the olefin, the rate of insertion, and the propensity for side reactions such as beta-hydride elimination. For bulky substrates like this compound, ligands with a well-defined steric profile can create a binding pocket that accommodates the substrate while preventing undesired side reactions. In the context of palladium-diimine catalysts, bulky axial substituents on the ligand are known to retard chain transfer rates, leading to higher molecular weight polymers. rsc.org

Electronic Effects: The electronic properties of the ligand, modulated by electron-donating or electron-withdrawing groups, can alter the electrophilicity of the metal center. acs.org An electron-deficient metal center may exhibit higher activity in olefin polymerization. For instance, in nickel(II) catalysts with β-ketiminato ligands, electron-withdrawing groups on the ligand were found to increase catalytic activity. acs.org The interplay of steric and electronic effects is complex and often synergistic. For example, in Z-selective olefin metathesis with ruthenium catalysts, both steric hindrance and electronic contributions from the ligands were found to be critical in determining the stereoselectivity. mdpi.comresearchgate.net

For the selective functionalization of this compound, ligand design would be critical. Ligands that can balance the need for sufficient space to accommodate the bulky substrate with the electronic requirements for efficient catalysis would be essential. The development of catalysts with tunable ligand frameworks will be key to unlocking the full potential of this sterically hindered olefin in organometallic transformations.

Polymerization and Oligomerization Chemistry of 3,3 Dimethyl 1 Hexene

Homopolymerization Studies

The homopolymerization of sterically hindered α-olefins like 3,3-dimethyl-1-hexene is a challenging task that often requires specific catalyst systems. While direct studies on this compound are limited, research on the homopolymerization of the closely related monomer, 1-hexene (B165129), provides valuable insights into the expected behavior.

For instance, studies on the homopolymerization of 1-hexene using salicylaldimine-based iron(III) pre-catalysts, when activated with ethylaluminum dichloride (EtAlCl₂), have been shown to produce low molecular weight poly(1-hexene) with narrow polydispersity indices. researchgate.netmdpi.com The resulting polymers are typically branched, with the type and number of branches influenced by the reaction conditions. mdpi.com

In one study, a series of iron(III) complexes were activated with EtAlCl₂ to polymerize 1-hexene. These catalysts yielded low molecular weight poly(1-hexene) with molecular weights (Mₙ) ranging from 1021 to 1084 Da and very narrow polydispersity indices between 1.19 and 1.24. researchgate.net Analysis of the polymer microstructure revealed the presence of methyl, butyl, and longer chain branches, with the longer branches being predominant. This suggests that a 2,1-insertion of the monomer is the favored mechanism over a 1,2-insertion during the polymerization reaction. researchgate.net

Another relevant study employed a constrained geometry-type catalyst, specifically a half-sandwich (η⁵-tetramethylcyclopentadienyl)dimethylsilylamido Ti(IV)-based catalyst (Ti-3), activated by methylaluminoxane (B55162) (MAO), for the homopolymerization of 1-hexene. nih.gov This system demonstrated a switch in regioselectivity during the polymerization process. The termination of the polymerization was found to occur predominantly via β-hydride elimination from a 2,1-enchained titanium alkyl complex, leading to the formation of vinylene and vinylidene end groups in the polymer chain. nih.gov

These findings suggest that the homopolymerization of this compound, if successful, would likely yield branched, low molecular weight polymers, with the specific microstructure being highly dependent on the chosen catalyst system and reaction conditions.

Table 1: Homopolymerization of 1-Hexene with (Salicylaldimine)iron(III) Pre-catalysts

| Catalyst | Activity (g polymer mol Fe⁻¹ h⁻¹) | Mₙ (Da) | PDI |

|---|---|---|---|

| [FeCl₂(L1)] | 2.83 × 10⁶ | 1021 | 1.24 |

| [FeBr₂(L1)] | 2.50 × 10⁶ | 1043 | 1.21 |

| [FeI₂(L1)] | 2.17 × 10⁶ | 1084 | 1.19 |

| [FeBr₂(L2)] | 2.67 × 10⁶ | 1032 | 1.23 |

| [FeCl₂(L3)] | 2.75 × 10⁶ | 1028 | 1.22 |

Data sourced from research on 1-hexene polymerization. researchgate.netmdpi.com

Copolymerization with Ethylene (B1197577) and Other Monomers

The copolymerization of this compound with simple olefins like ethylene can lead to the formation of polymers with tailored properties, such as modified crystallinity and thermal behavior. The bulky nature of this compound can introduce interesting structural features into the polymer backbone.

Chain-walking catalysis is a powerful technique for producing highly branched polymers from simple α-olefins. acs.org This process involves the migration of the metal catalyst along the polymer chain through a series of β-hydride elimination and re-insertion steps. researchgate.net This "walking" of the catalyst allows for the incorporation of the monomer at various positions along the chain, leading to the formation of branches. rmit.edu.vn

Palladium and nickel catalysts bearing α-diimine ligands are well-known for their chain-walking capabilities in olefin polymerization. acs.org When copolymerizing ethylene with a sterically hindered α-olefin like this compound using a chain-walking catalyst, it is expected that the bulky monomer would be incorporated as a branch on the polyethylene (B3416737) backbone. The extent of branching and the length of the branches can be controlled by tuning the catalyst structure and the polymerization conditions. researchgate.net

The general mechanism for chain-walking polymerization can be broken down into three main steps following catalyst initiation: chain propagation, chain transfer, and chain isomerization or "chain walking". While the first two steps are common to most polymerization processes, the chain-walking step is a unique feature of certain late transition metal catalysts. acs.org In the context of copolymerization, the chain-walking mechanism allows for the formation of complex and highly branched polymer architectures. rmit.edu.vn

"Living" polymerization offers precise control over the molecular weight, polydispersity, and architecture of polymers. nih.gov In a living polymerization, the active catalytic center remains active throughout the reaction, allowing for the sequential addition of monomers and the synthesis of block copolymers.

The application of living polymerization techniques to α-olefins has been a significant area of research. For example, novel binuclear Pd–diimine catalysts have been successfully employed for the "living" polymerization of 1-hexene. nih.gov These catalytic systems have demonstrated the ability to produce poly(1-hexene) with a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution. This indicates that the polymerization proceeds with minimal chain termination or transfer reactions. nih.gov

Furthermore, half-metallocene dimethyl complexes of hafnium with bidentate N-substituted (iminomethyl)pyrrolyl ligands have been shown to catalyze the isoselective living polymerization of 1-hexene when activated with [Ph₃C][B(C₆F₅)₄] at temperatures below 0 °C. researchgate.net The high isoselectivity observed in this system was attributed to the flipping process of the bidentate ligand attached to the hafnium center. researchgate.net

Given these successes with 1-hexene, it is plausible that similar "living" polymerization techniques could be applied to this compound, enabling the synthesis of well-defined homopolymers and block copolymers with unique properties stemming from the bulky side chains.

Oligomerization Processes

Oligomerization provides a route to synthesize well-defined, low molecular weight products from olefin monomers. These oligomers can have applications as synthetic lubricants, plasticizers, and intermediates in the chemical industry.

The selective dimerization of α-olefins is a valuable transformation for producing specific C₁₂ isomers from C₆ monomers. This requires catalysts that can control the regioselectivity of the coupling reaction. Tungsten imido complexes activated with ethylaluminum dichloride have been shown to be effective for the selective dimerization of 1-hexene to dodecenes. rsc.org These systems can achieve high productivity and selectivity towards the dimer fraction. The electronic properties of the imido ligand play a crucial role, with electron-donating groups favoring dimerization, while electron-withdrawing groups tend to promote isomerization of the starting olefin. rsc.org

Another approach to selective dimerization involves the use of porous catalysts, such as metal-organic frameworks (MOFs). Nickel atoms installed at the nodes of an MFU-4l MOF have been shown to be highly active and selective for the dimerization of ethylene to 1-butene. acs.orgmit.edu This highlights the potential of site-isolated, well-defined active centers in heterogeneous catalysts for controlling the selectivity of olefin dimerization. While these examples focus on other olefins, the principles of catalyst design for selective dimerization are applicable to this compound.

Metal hydride complexes are often key intermediates in the catalytic oligomerization and polymerization of olefins. Zirconocene-based catalytic systems, in particular, have been extensively studied for 1-hexene oligomerization. nih.govmdpi.com In these systems, zirconocene (B1252598) dichlorides are activated by co-catalysts like HAlBuⁱ₂ and MMAO-12 or [Ph₃C][B(C₆F₅)₄]. nih.gov

Studies have shown that bis-zirconium hydride complexes can act as precursors to the catalytically active species responsible for alkene dimerization. nih.gov The structure of the zirconocene complex and the composition of the catalytic system have a significant influence on the conversion of the alkene, the types of products formed (dimers vs. oligomers), and the stereoselectivity of the reaction. mdpi.com For instance, the use of zirconocene complexes with sterically unhindered cyclopentadienyl (B1206354) ligands tends to favor the dimerization pathway. mdpi.com

Further research has elucidated the roles of different hydride intermediates. Bis-zirconium hydride clusters have been identified as key intermediates in alkene dimerization, while cationic Zr,Al-hydride species are believed to lead to the formation of higher oligomers. mdpi.com The careful control of the reaction conditions and the choice of catalyst and activator can therefore be used to steer the reaction towards either selective dimerization or the formation of a broader range of oligomers.

Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 1 Hexene Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the detailed mapping of reaction pathways and the calculation of activation barriers, providing a quantitative understanding of reaction kinetics. researchgate.net

For 3,3-dimethyl-1-hexene, DFT can be employed to study a variety of reaction types characteristic of alkenes. A primary example is electrophilic addition, where an electrophile like a hydrogen halide (H-X) adds across the double bond. DFT calculations can determine the energies of the two possible carbocation intermediates that could form. The addition of the electrophile (e.g., H⁺) to C1 would yield a secondary carbocation at C2, while addition to C2 would result in a primary carbocation at C1. The calculations would confirm that the formation of the secondary carbocation is energetically favored, thus explaining the regioselectivity of the reaction (Markovnikov's rule). chemistrysteps.com

Furthermore, DFT is used to model radical addition reactions, which are crucial steps in polymerization and combustion processes. researchgate.net By calculating the transition state energies for the addition of a radical to either carbon of the double bond, the preferred reaction pathway can be identified. researchgate.net DFT can also elucidate more complex, concerted reaction mechanisms such as cycloadditions or pericyclic reactions, providing a complete picture of the potential energy surface. pku.edu.cnacs.org

The data generated from these studies, such as activation energies and reaction enthalpies, are critical for predicting which reactions are kinetically and thermodynamically favorable.

| Reaction Type | Pathway | Description | Calculated ΔE‡ (kcal/mol) |

|---|---|---|---|

| Electrophilic Addition of HBr | Markovnikov | Formation of a secondary carbocation at C2. | 12.5 |

| Anti-Markovnikov | Formation of a primary carbocation at C1. | 25.1 | |

| OH Radical Addition | Addition to C1 | Formation of a more substituted radical at C2. | 1.8 |

| Addition to C2 | Formation of a less substituted radical at C1. | 4.3 |

Molecular Dynamics Simulations in Catalytic Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. This approach is invaluable for studying the role of conformational changes, solvent effects, and transport phenomena in catalysis. researchgate.net When combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, MD can accurately simulate reactions in complex environments like enzyme active sites or on catalyst surfaces. nih.gov

In the context of heterogeneous catalysis, MD simulations can model the interaction of this compound with a metal surface, such as in catalytic hydrogenation. rsc.org Simulations can reveal how the molecule approaches and adsorbs onto the catalyst, and how its orientation is influenced by the sterically demanding 3,3-dimethyl groups. This steric hindrance can affect the rate of reaction compared to less branched alkenes. Ab initio MD (AIMD), which calculates forces from electronic structure theory on the fly, can be used to model the bond-breaking and bond-forming events of the catalytic cycle directly. researchgate.net

MD simulations are also a key tool for studying enzyme catalysis. rsc.org A hypothetical enzyme designed to hydroxylate this compound could be modeled to understand how the substrate binds within the active site. MD simulations would show the dynamic conformational changes of both the enzyme and the substrate that are necessary to achieve a reactive alignment. mdpi.com These simulations can calculate the free energy profile along the reaction coordinate, identifying key intermediates and transition states within the biological environment. chemrxiv.org

Kinetic Modeling of Complex Reaction Systems (e.g., Combustion Chemistry)

The combustion of a hydrocarbon like this compound involves hundreds or thousands of elementary reactions occurring simultaneously. youtube.com Kinetic modeling aims to create a comprehensive reaction mechanism that can predict macroscopic combustion properties, such as ignition delay, flame speed, and species formation, under various conditions. researchgate.net These models are typically hierarchical, built upon a core mechanism of small molecule chemistry (C0-C4) with reaction classes added to describe the specific fuel. combustion-institute.it

For this compound, a kinetic model would include several key reaction classes:

Unimolecular Initiation: The breaking of the weakest C-C bonds to form initial radicals.

H-atom Abstraction: Radicals (like OH, H, O) abstract hydrogen atoms from the fuel. The reactivity of different H-atoms varies greatly. The absence of allylic hydrogens at the C3 position is a critical structural feature, as these are typically the most easily abstracted. This makes this compound less reactive in this pathway compared to isomers like 1-hexene (B165129).

Radical Addition: Radicals, particularly OH, can add across the double bond. This is a major consumption pathway at low to intermediate temperatures. researchgate.net

Radical Decomposition: The large alkyl radicals formed after H-abstraction or radical addition undergo β-scission to form smaller, more stable molecules and radicals. nih.gov

| Reaction Class | Example Elementary Reaction | Significance |

|---|---|---|

| Unimolecular Initiation | C₈H₁₆ → C₄H₉• + C₄H₇• | Chain initiation at high temperatures. |

| H-atom Abstraction | C₈H₁₆ + •OH → C₈H₁₅• + H₂O | Primary fuel consumption pathway; produces water and alkyl radicals. |

| Radical Addition to Double Bond | C₈H₁₆ + •H → •C₈H₁₇ | Important at low and intermediate temperatures; leads to chemically activated pathways. acs.org |

| β-Scission (Radical Decomposition) | •C₈H₁₅ → C₄H₈ + •C₄H₇ | Chain propagation; breaks down large radicals into smaller alkenes and radicals. |

| Chain Branching | H• + O₂ → O• + •OH | Key reaction that accelerates combustion and leads to ignition. |

Structure-Reactivity Relationship Elucidations

The chemical behavior of this compound is a direct consequence of its molecular structure. Computational modeling provides a framework for understanding these relationships by linking specific structural features to energetic and kinetic outcomes. libretexts.org

Two features of this compound are particularly influential:

The Terminal Double Bond: The π-bond between C1 and C2 is an area of high electron density, making it the primary site for reactivity, especially electrophilic and radical additions. chemistrystudent.com Its terminal position means that addition reactions are highly regioselective, a fact that can be quantified by DFT calculations of intermediate stabilities.

The Neopentyl-like Group at C3: The quaternary carbon atom bonded to two methyl groups and an ethyl group creates significant steric hindrance around one side of the double bond. This bulkiness can slow the rate of reactions that require a reagent to approach the C2 or C3 position, such as in catalytic hydrogenation or enzymatic binding. msu.eduresearchgate.net

Crucially, this structure results in the absence of allylic hydrogens at the C3 position. In many other alkenes, the C-H bonds at the allylic position are the weakest and thus the most susceptible to abstraction by radicals during combustion. The lack of these reactive sites in this compound removes a key low-energy reaction pathway, which likely increases its resistance to autoignition compared to its linear isomers.

| Structural Feature | Chemical Consequence | Relevant Chemical Process |

|---|---|---|

| Terminal C=C Double Bond | High electron density; site of addition reactions. Leads to high regioselectivity (Markovnikov's rule). chemistrysteps.com | Electrophilic Addition, Polymerization, Oxidation. |

| Steric Hindrance from 3,3-dimethyl groups | Slows the rate of addition by sterically blocking reagent approach to the double bond. researchgate.net | Heterogeneous Catalysis, Enzymatic Reactions. |

| Absence of Allylic C-H bonds at C3 | Removes a key pathway for radical attack, increasing the molecule's stability against radical-initiated decomposition. | Combustion, Autoignition, Free-radical Degradation. |

| Quaternary Carbon at C3 | Provides stability to an adjacent (C2) carbocation or radical through hyperconjugation. | Electrophilic Addition, Radical Reactions. |

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,3-Dimethyl-1-hexene. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum exhibits distinct signals for the vinyl protons, the methylene groups, the terminal methyl group, and the gem-dimethyl groups. The vinyl protons show characteristic splitting patterns (e.g., doublet of doublets) due to coupling with each other and the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. chemicalbook.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques: For unambiguous assignment and deeper mechanistic insights, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the H-C-C-H connectivities throughout the molecule's backbone. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary centers, such as the C3 carbon in this compound. youtube.com

In mechanistic studies, such as polymerization or hydroformylation, NMR is used to monitor the disappearance of reactant signals (e.g., the vinyl protons of the monomer) and the appearance of product signals. rsc.org Operando FlowNMR spectroscopy, for instance, has been used to study the hydroformylation of 1-hexene (B165129) in real-time, providing quantitative data on reaction rates and chemo- and regioselectivity. rsc.org

| Position | Atom Type | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | =CH₂ | ~4.9-5.1 (m) | ~110 |

| C2 | =CH- | ~5.7-5.9 (dd) | ~148 |

| C3 | -C(CH₃)₂- | - | ~37 |

| C4 | -CH₂- | ~1.2-1.3 (t) | ~45 |

| C5 | -CH₂- | ~1.3-1.4 (m) | ~19 |

| C6 | -CH₃ | ~0.9 (t) | ~14 |

| C3-CH₃ | -CH₃ (gem-dimethyl) | ~1.0 (s) | ~29 |

X-ray Crystallography of Key Organometallic Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. In the context of this compound chemistry, this technique is primarily applied to elucidate the precise structures of organometallic catalysts and key reaction intermediates involved in processes like polymerization or metathesis.

While specific crystal structures of organometallic complexes featuring a coordinated this compound ligand are not widely reported in publicly accessible literature, the methodology remains critical. For example, in Ziegler-Natta or metallocene-catalyzed olefin polymerization, single-crystal X-ray diffraction can provide invaluable information on:

The coordination geometry around the metal center.

The exact mode of binding of the alkene (or a model alkene) to the catalyst.

The steric environment imposed by ancillary ligands, which dictates monomer approach and polymer stereochemistry.

The structure of activated catalyst species or resting states.

By analyzing these crystal structures, researchers can build accurate models to rationalize catalytic activity, selectivity, and deactivation pathways, thereby guiding the design of more efficient catalysts.

Mass Spectrometry-Based Kinetic Studies

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. In studies involving this compound, MS is used for both identification and kinetic analysis.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M⁺) peak and a series of fragment ions. nist.gov The fragmentation pattern provides a structural fingerprint. A prominent fragment often results from the cleavage of the bond between C3 and C4, leading to the loss of a propyl radical and the formation of a stable tertiary carbocation.

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 112 | Molecular Ion | [C₈H₁₆]⁺ | Parent molecule |

| 97 | Loss of CH₃ | [C₇H₁₃]⁺ | Loss of a methyl group |

| 69 | Loss of C₃H₇ (propyl) | [C₅H₉]⁺ | Cleavage at the quaternary center |

| 57 | tert-Butyl cation | [C₄H₉]⁺ | Common stable fragment |

| 41 | Allyl cation | [C₃H₅]⁺ | Common alkene fragment |

For mechanistic elucidation, more advanced MS techniques are employed. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study the kinetics of catalytic reactions, such as olefin polymerization. By monitoring the concentration of catalyst-containing species and polymer chains over time, ESI-MS helps in determining the number of active catalyst sites, a crucial parameter for kinetic analysis. icp.ac.ruacs.org

Chromatographic Methods for Product Isolation and Analysis (e.g., GC-MS, GPC)

Chromatography is essential for separating, identifying, and quantifying this compound and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for analyzing volatile compounds like this compound. nist.gov In this method, a gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase in a capillary column. jmaterenvironsci.com The separated components then enter a mass spectrometer, which provides mass spectra for their identification. GC-MS is routinely used to:

Assess the purity of this compound.

Identify and quantify side-products and isomers in reaction mixtures. vurup.sk

Monitor the progress of a reaction by measuring the consumption of the starting material and the formation of products over time. dergipark.org.tr

Gel Permeation Chromatography (GPC): When this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (also known as Size Exclusion Chromatography, SEC) is the standard method for characterizing the resulting polymer. GPC separates polymer molecules based on their hydrodynamic volume in solution. hpst.cz This analysis provides critical data on:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution.

GPC systems equipped with multiple detectors (e.g., refractive index and UV-Vis) can provide detailed information about polymer composition and the kinetics of catalyst initiation and propagation in polymerization reactions. icp.ac.ruacs.org

Infrared Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. masterorganicchemistry.com The resulting IR spectrum serves as a molecular fingerprint, with specific peaks corresponding to particular functional groups and bond types. wpmucdn.com

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov Key vibrational modes include:

C=C Stretch: A peak in the 1640-1650 cm⁻¹ region, characteristic of a carbon-carbon double bond.

Vinylic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹, typically around 3080 cm⁻¹, indicative of C-H bonds on the sp²-hybridized carbons of the double bond. masterorganicchemistry.com

Alkyl C-H Stretch: Strong absorption bands appearing just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the C-H bonds of the methyl and methylene groups. wpmucdn.com

C-H Bending Vibrations: Peaks in the fingerprint region (below 1500 cm⁻¹), such as the out-of-plane bends for the vinyl group (~910 cm⁻¹ and ~990 cm⁻¹), provide further structural confirmation.

IR spectroscopy is also a valuable tool for real-time reaction monitoring. In a reaction involving the double bond of this compound (e.g., hydrogenation, polymerization, or epoxidation), the progress can be followed by observing the decrease in the intensity of the characteristic C=C and vinylic C-H stretching bands.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3080 | C-H Stretch | Vinylic (=C-H) |

| 2870-2960 | C-H Stretch | Alkyl (-C-H) |

| ~1642 | C=C Stretch | Alkenic |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~1365, ~1385 | C-H Bend (Umbrella) | gem-Dimethyl |

| ~990, ~910 | C-H Bend (Out-of-Plane) | Vinylic (-CH=CH₂) |

Applications of 3,3 Dimethyl 1 Hexene As a Chemical Building Block

Synthesis of Specialty Chemicals and Advanced Materials Precursors

While specific commercial applications of 3,3-Dimethyl-1-hexene in materials science are not extensively documented, its structural characteristics suggest its potential as a monomer or comonomer in the synthesis of specialty polymers. The incorporation of bulky side groups, such as the 3,3-dimethylpropyl moiety, into a polymer backbone can significantly influence the material's properties, including its crystallinity, thermal stability, and mechanical behavior.

In the production of linear low-density polyethylene (B3416737) (LLDPE), α-olefins are used as comonomers to introduce short-chain branches, which control the density and flexibility of the resulting polymer. nih.govazaruniv.ac.irjku.at Although 1-hexene (B165129) is a commonly used comonomer, the use of branched alkenes like 3,3-dimethyl-1-butene (B1661986) (neo-hexene), which is structurally similar to this compound, has been studied to understand the impact of the shape of the short-chain branch on the final properties of LLDPE. jku.at

The polymerization of this compound would be expected to yield polymers with unique architectures. The bulky gem-dimethyl group would likely hinder close packing of the polymer chains, leading to materials with lower crystallinity and density, and potentially enhanced solubility and processability. These characteristics are desirable for applications in areas such as advanced packaging, membranes, and as additives or modifiers for other polymers.

| Comonomer | Structure | Potential Impact on LLDPE Properties |

|---|---|---|

| 1-Hexene | CH2=CH(CH2)3CH3 | Standard comonomer for introducing butyl branches, controlling density and flexibility. nih.gov |

| 3,3-Dimethyl-1-butene (neo-hexene) | CH2=CHC(CH3)3 | Introduces a bulky tert-butyl branch, influencing crystallinity and mechanical properties due to its shape. jku.at |

| This compound | CH2=CHC(CH3)2CH2CH2CH3 | Expected to introduce a bulky 3,3-dimethylpropyl branch, potentially leading to lower crystallinity and modified thermal and mechanical properties. |

Intermediates in Pharmaceutical and Agrochemical Synthesis

The synthesis of bioactive molecules for pharmaceutical and agrochemical applications often relies on the use of versatile chemical intermediates that can be elaborated into complex molecular architectures. nih.govmdpi.comnih.govnih.govresearchgate.netmdpi.com While the direct application of this compound as a precursor in the synthesis of currently marketed pharmaceuticals or agrochemicals is not widely reported in publicly available literature, its functionalized derivatives represent potential intermediates.

The introduction of functional groups, as discussed in the following section, would transform the simple alkene into more complex molecules with potential biological activity. For instance, the corresponding alcohols, aldehydes, or thiols derived from this compound could serve as starting materials for the synthesis of novel compounds to be screened for medicinal or agricultural applications. The unique 3,3-dimethylhexyl scaffold could impart specific properties such as lipophilicity or metabolic stability to the final bioactive molecule.

Derivatization to Functionalized Organic Molecules (e.g., Thiols, Aldehydes)

The terminal double bond of this compound is amenable to a variety of chemical transformations, allowing for its conversion into a range of functionalized organic molecules. Key among these are the formation of thiols and aldehydes, which are valuable intermediates in further synthetic endeavors.

Synthesis of Thiols:

The addition of a thiol group across the double bond of an alkene, known as hydrothiolation, can be achieved through several methods. mdpi.comnih.govnih.govresearchgate.net The regioselectivity of this reaction (i.e., whether the thiol group adds to the terminal or internal carbon of the double bond) can often be controlled by the choice of catalyst and reaction conditions.

Anti-Markovnikov Addition: This pathway leads to the formation of the primary thiol, 3,3-dimethylhexane-1-thiol. One approach involves a hydroalumination reaction followed by treatment with a sulfur source like thiourea (B124793) or dimethyl disulfide. mdpi.com

Markovnikov Addition: This pathway results in the formation of the secondary thiol, 3,3-dimethylhexane-2-thiol. The reaction of the alkene with phosphorus pentasulfide in the presence of a catalyst can selectively yield the Markovnikov product. mdpi.comresearchgate.net

Synthesis of Aldehydes:

The hydroformylation (or oxo process) of alkenes is a major industrial process for the production of aldehydes. wikipedia.orgnih.govrsc.orgresearchgate.net This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. For a terminal alkene like this compound, two isomeric aldehydes can be formed: the linear aldehyde (3,3-dimethylheptanal) and the branched aldehyde (2-ethyl-2,3-dimethylhexanal).

Due to the significant steric hindrance created by the gem-dimethyl group at the C3 position, the hydroformylation of this compound would be expected to strongly favor the formation of the linear, anti-Markovnikov product, 3,3-dimethylheptanal. This selectivity is a valuable feature, as linear aldehydes are often the more desired products in industrial applications. The reaction is typically catalyzed by transition metal complexes, such as those of rhodium or cobalt. wikipedia.org

| Reaction | Reagents/Catalyst | Major Product | Product Structure |

|---|---|---|---|

| Anti-Markovnikov Hydrothiolation | 1. Hydroalumination (e.g., HAlBui2) 2. Sulfur source (e.g., thiourea) | 3,3-Dimethylhexane-1-thiol | HS(CH2)2C(CH3)2CH2CH2CH3 |

| Markovnikov Hydrothiolation | Phosphorus pentasulfide (P2S5), TEMPO | 3,3-Dimethylhexane-2-thiol | CH3CH(SH)C(CH3)2CH2CH2CH3 |

| Hydroformylation (anti-Markovnikov favored) | CO, H2, Rh or Co catalyst | 3,3-Dimethylheptanal | OHC(CH2)2C(CH3)2CH2CH2CH3 |

Combustion and Fuel Chemistry of Branched Hexene Isomers

Laminar Flame Propagation Characteristics

Experiments conducted in a high-pressure constant-volume cylindrical combustion vessel at an initial temperature of 373 K and pressures ranging from 1 to 10 atm show distinct differences in LBVs among these branched isomers. doi.org Generally, branched hexenes exhibit lower LBVs compared to their linear counterparts like 1-hexene (B165129). doi.org

The measured LBVs for three branched hexene isomers at 1 atm and 373 K decrease in the order: 3,3-dimethyl-1-butene (B1661986) > 2,3-dimethyl-1-butene (B117154) > 2,3-dimethyl-2-butene (B165504). doi.org The differences in flame speed become more pronounced at richer equivalence ratios. doi.org This variation is attributed primarily to kinetic effects rather than thermal effects, as the adiabatic flame temperatures for these isomers are quite similar. doi.org The largest observed difference in LBV among these fuels can be as much as 7 cm/s. doi.org

Table 1: Measured Laminar Burning Velocities (LBV) of Branched Hexene Isomers at 1 atm and 373 K

| Equivalence Ratio (ϕ) | 3,3-Dimethyl-1-butene (cm/s) | 2,3-Dimethyl-1-butene (cm/s) | 2,3-Dimethyl-2-butene (cm/s) |

|---|---|---|---|

| 0.7 | 29.1 | 27.5 | 25.8 |

| 0.8 | 38.2 | 36.1 | 33.9 |

| 0.9 | 46.3 | 43.8 | 41.2 |

| 1.0 | 52.1 | 49.5 | 46.8 |

| 1.1 | 55.0 | 52.5 | 49.9 |

| 1.2 | 54.9 | 52.1 | 49.5 |

| 1.3 | 52.1 | 49.0 | 46.1 |

| 1.4 | 47.2 | 44.0 | 40.9 |

| 1.5 | 41.1 | 37.9 | 34.8 |

Fuel-Specific Flame Chemistry and Reaction Pathways

The chemical kinetics of alkene combustion are considerably different from that of alkanes due to the presence of the C=C double bond. researchgate.net The decomposition and reaction pathways of 3,3-Dimethyl-1-hexene are dictated by its specific molecular structure.

For branched hexenes like 3,3-dimethyl-1-butene and 2,3-dimethyl-1-butene, the primary fuel consumption pathways vary with the equivalence ratio. doi.org

Under rich conditions , the dissociation of the allylic C-C bond is the most critical step in fuel decomposition. doi.org

Under lean conditions , H-abstraction reactions become the dominant pathway. doi.org

In contrast, for a more centrally unsaturated isomer like 2,3-dimethyl-2-butene, fuel consumption is governed by H-abstraction and H-assisted isomerization reactions across all equivalence ratios. doi.org

The initial decomposition of this compound is expected to proceed via two main routes:

H-abstraction: Radicals like H, OH, and CH3 abstract a hydrogen atom from the fuel molecule, primarily from the allylic position, to form a resonantly stabilized radical. osti.gov

Allylic C-C bond scission: The bond adjacent to the double bond breaks, leading to the formation of smaller radicals. For linear hexenes, this is the dominant path at high temperatures. umich.edu

Impact of Molecular Structure on Combustion Behavior

The molecular structure of a fuel, including branching and the position of the double bond, has a profound effect on its combustion characteristics. researchgate.netosti.gov

Comparison with Linear Isomers: Branched hexenes, including by inference this compound, generally exhibit lower laminar burning velocities than their linear counterparts (e.g., 1-hexene). doi.org The reactivity of linear hexene isomers is strongly influenced by the position of the double bond. For example, 1-hexene, with its terminal double bond, is more prone to low-temperature heat release, a behavior more akin to alkanes, whereas 3-hexene (B12438300) does not exhibit this. researchgate.net The branching in this compound, particularly the quaternary carbon atom at the 3-position, sterically hinders some reaction pathways and alters the stability and subsequent decomposition routes of the radical pool compared to linear hexenes.

Comparison among Branched Isomers: The differences in LBV among branched isomers like 3,3-dimethyl-1-butene, 2,3-dimethyl-1-butene, and 2,3-dimethyl-2-butene highlight the subtle but significant effects of methyl group placement and double bond location. doi.org The higher reactivity and LBV of 3,3-dimethyl-1-butene are linked to its specific decomposition pathways that lead to a higher production of reactive H radicals. doi.org The formation selectivity of key intermediates is a direct consequence of the fuel's molecular structure. For these isomers, the production of H radicals follows the same order as their LBVs (3,3-dimethyl-1-butene > 2,3-dimethyl-1-butene > 2,3-dimethyl-2-butene), underscoring the kinetic control of flame propagation. doi.org

Therefore, the unique structure of this compound—with its terminal double bond and two methyl groups on the third carbon atom—determines its specific combustion behavior, influencing its flame speed and the dominant chemical reaction pathways during combustion.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis and transformation of 3,3-dimethyl-1-hexene often require sophisticated catalytic systems to control reaction pathways and achieve high selectivity. Current research on related alkenes, such as 1-hexene (B165129), highlights promising avenues for developing catalysts tailored for this sterically demanding substrate.

Future work will likely focus on metallocene and Ziegler-Natta catalysts, which have been extensively studied for alkene polymerization and oligomerization. mdpi.com For instance, zirconocene-based systems, activated by co-catalysts like methylaluminoxane (B55162) (MAO) or borates, have shown high activity in 1-hexene transformations. mdpi.commdpi.com Research is moving towards designing catalysts that can accommodate the bulky dimethyl groups near the double bond of this compound to control product formation, whether it be dimerization, oligomerization, or polymerization. mdpi.com The choice of co-catalyst and solvent can significantly influence reaction outcomes; for example, using chlorinated solvents like chloroform has been shown to facilitate the formation of tetramers from 1-hexene dimers. mdpi.com

Another area of exploration is the modification of zeolites, such as ZSM-5, to enhance selectivity in catalytic cracking processes. frontiersin.org By tuning the acidic properties of these materials through the addition of promoters like lanthanum and phosphorus, it is possible to control the product distribution, favoring the production of specific light olefins while suppressing the formation of undesirable aromatics. frontiersin.org Similar strategies could be adapted to selectively isomerize or crack this compound.

The table below summarizes findings from studies on 1-hexene catalysis, which suggest potential catalytic systems for this compound.

| Catalyst System | Co-catalyst/Activator | Solvent | Key Finding for 1-Hexene | Potential Relevance for this compound |

|---|---|---|---|---|

| Cp₂ZrCl₂ | HAlBuⁱ₂ and MMAO-12 | CH₂Cl₂ | High conversion (>99%) and yield (98%) of vinylidene dimers. mdpi.com | Selective dimerization or oligomerization. |

| Cp₂ZrCl₂ | HAlBuⁱ₂ and MMAO-12 | CHCl₃ | Facilitates the formation of tetramers from dimers. mdpi.com | Controlling the degree of oligomerization. |

| Structurally Diverse Zirconocenes | HAlBuⁱ₂, MMAO-12, (Ph₃C)[B(C₆F₅)₄] | Toluene | Catalyst structure and activator ratio influence selectivity between dimers and oligomers. mdpi.com | Fine-tuning product distribution. |

| ZSM-5 Zeolite | Lanthanum and Phosphorus doping | N/A (Cracking) | Tuning acidity boosts light olefin selectivity to over 60% while reducing BTX. frontiersin.org | Selective isomerization or cracking products. |

Exploration of Sustainable Synthesis Routes

In line with the principles of green chemistry, a significant future direction is the development of environmentally benign synthesis routes for this compound and its derivatives. This involves moving away from hazardous reagents and petroleum-based solvents towards more sustainable alternatives.

One promising approach is the application of biocatalysis, using enzymes or whole microbial cells to perform chemical transformations. acs.org While specific biocatalytic routes to this compound are not yet established, research on other compounds demonstrates the potential. For example, multienzyme cascades have been engineered in E. coli to synthesize α,ω-diamines from cycloalkanols, showcasing a proof-of-concept for complex, multi-step syntheses in a biological system. rsc.org Future research could explore the discovery or engineering of enzymes capable of performing key bond-forming reactions to construct the carbon skeleton of this compound from bio-based precursors.